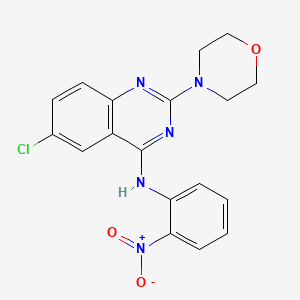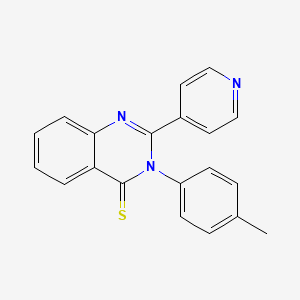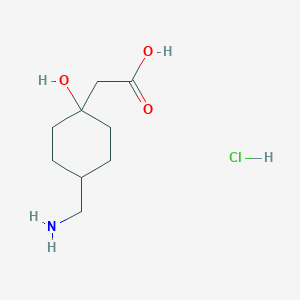
1,5,7-Trichloroacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,7-Trichloroacridin-9(10H)-one is a chlorinated derivative of acridinone, a compound known for its diverse applications in organic synthesis and medicinal chemistry. The presence of chlorine atoms in the molecule can significantly alter its chemical properties and reactivity, making it a compound of interest for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7-Trichloroacridin-9(10H)-one typically involves the chlorination of acridinone. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions: Starting from a pre-chlorinated acridine derivative and introducing the remaining chlorine atoms through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination processes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,5,7-Trichloroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of acridinone derivatives with higher oxidation states.
Reduction: Formation of 1,5,7-trichloro-9(10H)-acridinol.
Substitution: Formation of various substituted acridinone derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,5,7-Trichloroacridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, disrupting their normal function. The presence of chlorine atoms can enhance its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Acridinone: The parent compound, known for its wide range of applications.
1,3,5-Trichloroacridin-9(10H)-one: Another chlorinated derivative with similar properties.
1,5-Dichloroacridin-9(10H)-one: A less chlorinated derivative with different reactivity.
Uniqueness
1,5,7-Trichloroacridin-9(10H)-one is unique due to the specific positioning of chlorine atoms, which can significantly influence its chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
| 90019-39-9 | |
分子式 |
C13H6Cl3NO |
分子量 |
298.5 g/mol |
IUPAC名 |
1,5,7-trichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H6Cl3NO/c14-6-4-7-12(9(16)5-6)17-10-3-1-2-8(15)11(10)13(7)18/h1-5H,(H,17,18) |
InChIキー |
LRVSIWGEFFDPGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(N2)C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)

![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)
![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)
![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12928868.png)
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12928888.png)
